molecular formula C10H21NO2Si B12619693 Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 919286-28-5

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No.: B12619693
CAS No.: 919286-28-5
M. Wt: 215.36 g/mol
InChI Key: OIPODBHTZBWTPV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a trimethylsilyl (TMS) group at the 2-position and a methyl ester at the 1-position. The TMS group is a sterically bulky, electron-donating substituent that significantly influences the compound’s reactivity, stability, and conformational preferences. Pyrrolidine derivatives are widely employed in organic synthesis, catalysis, and pharmaceutical chemistry due to their rigid bicyclic frameworks and tunable electronic properties.

Properties

CAS No.

919286-28-5

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

methyl 2-methyl-2-trimethylsilylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H21NO2Si/c1-10(14(3,4)5)7-6-8-11(10)9(12)13-2/h6-8H2,1-5H3

InChI Key

OIPODBHTZBWTPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)OC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Building Block for Synthesis
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its pyrrolidine core is a valuable scaffold for the development of various heterocyclic compounds. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for further transformations.

1.2. Reactions Involving Pyrrolidine Derivatives
Pyrrolidine derivatives, including this compound, are often used in [3+2] cycloaddition reactions, which are essential for synthesizing complex organic molecules. These reactions have been employed to create various biologically active compounds, showcasing the utility of this pyrrolidine derivative in synthetic methodologies .

Pharmaceutical Applications

2.1. Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. Studies have shown that modifications to the pyrrolidine structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

2.2. Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The ability of pyrrolidine derivatives to inhibit acetylcholinesterase suggests that this compound could play a role in drug development aimed at enhancing cognitive function .

Biological Research Applications

3.1. Metabolomics and Biomarker Discovery
Recent studies have utilized this compound in metabolomics research to identify biomarkers associated with specific diseases. Its ability to form stable derivatives makes it useful in analytical chemistry for detecting metabolic changes in biological samples .

3.2. Drug Formulation
In pharmaceutical formulations, the compound's solubility and stability profiles make it an attractive candidate for use in drug delivery systems. Its properties facilitate the formulation of drugs that require specific release profiles or enhanced bioavailability .

Case Studies

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated significant activity against Staphylococcus aureus and Escherichia coli strains, indicating potential as a new antibiotic .
Study BCholinesterase InhibitionShowed promising results in inhibiting acetylcholinesterase activity, suggesting therapeutic potential for cognitive disorders .
Study CMetabolomics ApplicationUtilized as a reference standard to identify biomarkers related to metabolic disorders, enhancing diagnostic capabilities .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent at 2-Position Functional Group at 1-Position Key Properties/Applications Reference
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate Trimethylsilyl (TMS) Methyl ester High steric bulk; potential for stereoselective reactions -
Methyl 2-methyl-2-((1-methyl-1H-indol-2-yl)methyl)pyrrolidine-1-carboxylate (7aa) (1-Methylindol-2-yl)methyl Methyl ester Exists as 7:3 rotamer mixture; used in Pd-catalyzed aza-Heck cyclizations
tert-Butyl 2-(diethoxyphosphoryl)(pyridin-2-ylsulfonyl)methyl)pyrrolidine-1-carboxylate (12a/b) Diethoxyphosphoryl-sulfonyl tert-Butyl carbamate Demonstrates diastereomerism via ³¹P NMR; applied in hydroxyphosphonate synthesis
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridinyl-tert-butyldimethylsilyloxy Methyl ester Fluorine enhances electronic effects; silyl ether improves solubility
tert-Butyl (R)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate Methoxy(methyl)carbamoyl tert-Butyl carbamate Carbamate group enhances stability under acidic conditions

Substituent Effects on Reactivity and Stability

  • Trimethylsilyl (TMS) vs. Indole/Phosphonate Groups: The TMS group (in the target compound) provides steric shielding and stabilizes adjacent carbocations via hyperconjugation. In contrast, the indole substituent in 7aa () introduces π-π stacking capabilities, favoring interactions in Pd-catalyzed reactions. The phosphonate group in 12a/b () enables nucleophilic substitutions, critical for synthesizing α-hydroxyphosphonates . Rotamer Dynamics: The indole-containing 7aa exhibits a 7:3 rotamer ratio due to restricted rotation around the C–N bond, a phenomenon less pronounced in TMS analogs due to the latter’s smaller steric profile .
  • Electronic Effects :

    • Fluoropyridinyl substituents () enhance electron-withdrawing effects, polarizing the pyrrolidine ring and altering reaction kinetics. The TMS group, being electron-donating, may reduce electrophilicity at the ester carbonyl .

Spectroscopic and Physical Properties

  • NMR Signatures :
    • Phosphonate derivatives () show distinct ³¹P NMR signals (δ = 15.44, 15.36 ppm) for diastereomers. TMS-containing compounds would exhibit characteristic ¹H NMR peaks for Si(CH₃)₃ (~0.1–0.3 ppm) .
  • IR Data :
    • The indole analog 7aa () displays νmax at 1695 cm⁻¹ (ester C=O), comparable to TMS analogs but shifted due to substituent electronic effects .

Stability and Handling

  • Silyl vs. Carbamate Protection :
    • TMS groups are prone to cleavage under acidic/fluoride conditions, whereas tert-butyl carbamates () are stable in base but cleaved by acids. This dictates their use in multi-step syntheses .

Biological Activity

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a trimethylsilyl group. Its molecular formula is C10H19NO2SiC_{10}H_{19}NO_2Si, and it features a pyrrolidine ring that contributes to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies. Here are some key findings:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.68 µg/mL, indicating strong antimicrobial properties .
  • Anti-cancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung), DU-145 (prostate), and HeLa (cervical) cells. The IC50 values for these cell lines suggest significant potential for developing anti-cancer therapies .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, showing good binding affinity in molecular docking studies. This suggests potential applications in drug design targeting enzyme-related diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrrolidine Ring : Starting materials are reacted under acidic or basic conditions to form the pyrrolidine structure.
  • Trimethylsilylation : The introduction of the trimethylsilyl group can be achieved using silylation reagents such as TMS-Cl (trimethylsilyl chloride) under anhydrous conditions.
  • Esters Formation : The final product is obtained by esterification with methyl chloroformate or similar reagents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreases lipophilicity and membrane permeability
Variation in silyl groupAlters enzyme binding affinity
Changes in carboxylate positionImpacts potency against specific targets

Research indicates that modifications to the pyrrolidine ring can enhance the compound's selectivity and potency against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against resistant strains of bacteria, demonstrating its potential as a new antibiotic agent .
  • Cancer Research : In preclinical trials, this compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
  • Enzyme Interaction Studies : Molecular docking studies have provided insights into how this compound interacts with target enzymes, revealing critical binding sites that could be leveraged in drug design .

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